ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-oxo-3H-quinazolin-6-ylamine, which is then reacted with ethyl isothiocyanate to form the carbamothioyl intermediate. This intermediate is subsequently reacted with piperazine-1-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .
Scientific Research Applications
Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Piperazine Derivatives: These compounds contain the piperazine moiety and are known for their diverse pharmacological properties.
Uniqueness
Ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate is unique due to its combined quinazolinone and piperazine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(4-oxo-3H-quinazolin-6-yl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-24-16(23)21-7-5-20(6-8-21)15(25)19-11-3-4-13-12(9-11)14(22)18-10-17-13/h3-4,9-10H,2,5-8H2,1H3,(H,19,25)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAICAVIGDXZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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